3-Benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Overview
Description
3-Benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It belongs to the class of tetrahydropyrimidine derivatives and has been shown to exhibit promising biological activities.
Mechanism Of Action
The exact mechanism of action of 3-Benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is not fully understood. However, it has been suggested that it may exert its biological activities through the modulation of certain signaling pathways or by interacting with specific receptors.
Biochemical And Physiological Effects
Studies have shown that 3-Benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Moreover, it has been reported to have a low toxicity profile, making it a potential candidate for further development.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in lab experiments is its high potency and selectivity. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which may hinder its further development.
Future Directions
There are several potential future directions for the study of 3-Benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. One possible direction is the development of more potent and selective derivatives for the treatment of various diseases. Another direction is the investigation of its potential as a lead compound for the development of new drugs targeting specific receptors. Moreover, further studies on its pharmacokinetics and pharmacodynamics are needed to fully understand its potential applications.
Scientific Research Applications
3-Benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. Moreover, it has been reported to have a high affinity for certain receptors, making it a potential candidate for the development of receptor-specific drugs.
properties
IUPAC Name |
3-benzyl-1-cyclopropyl-2,4-dioxopyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-8-12-10-17(13-6-7-13)15(20)18(14(12)19)9-11-4-2-1-3-5-11/h1-5,10,13H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNRGCRARBTMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384938 | |
Record name | 3-benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
CAS RN |
519056-48-5 | |
Record name | 5-Pyrimidinecarbonitrile, 1-cyclopropyl-1,2,3,4-tetrahydro-2,4-dioxo-3-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519056-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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